Butyl cyanoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds

Butyl cyanoacetate serves as a versatile building block for the construction of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. Its cyanoacetate moiety (–CH₂CN–COOCH₂CH₃) allows for efficient participation in numerous cyclization reactions.

- Vinylogous Ureas: BCA undergoes condensation reactions with amines to form vinylogous ureas, a class of heterocycles with potential applications in medicinal chemistry [1].

Source

[1] tert-Butyl cyanoacetate, 98%, Thermo Scientific Chemicals | Fisher Scientific ()

- Sugar Nucleoside Synthesis: Research has explored BCA's role as an additive in sugar nucleoside base coupling reactions, leading to improved selectivity for the desired beta-anomer product [1]. This application holds significance in the synthesis of nucleosides, essential components of RNA and DNA.

Source

[1] tert-Butyl cyanoacetate, 98%, Thermo Scientific Chemicals | Fisher Scientific ()

Michael Addition Reactions

Butyl cyanoacetate acts as a Michael acceptor in Michael addition reactions. Michael acceptors are electron-deficient molecules that react with nucleophiles (electron-rich species) to form new carbon-carbon bonds. This reaction allows for the introduction of diverse functional groups onto the BCA molecule, enabling the synthesis of complex organic structures.

Further Reading

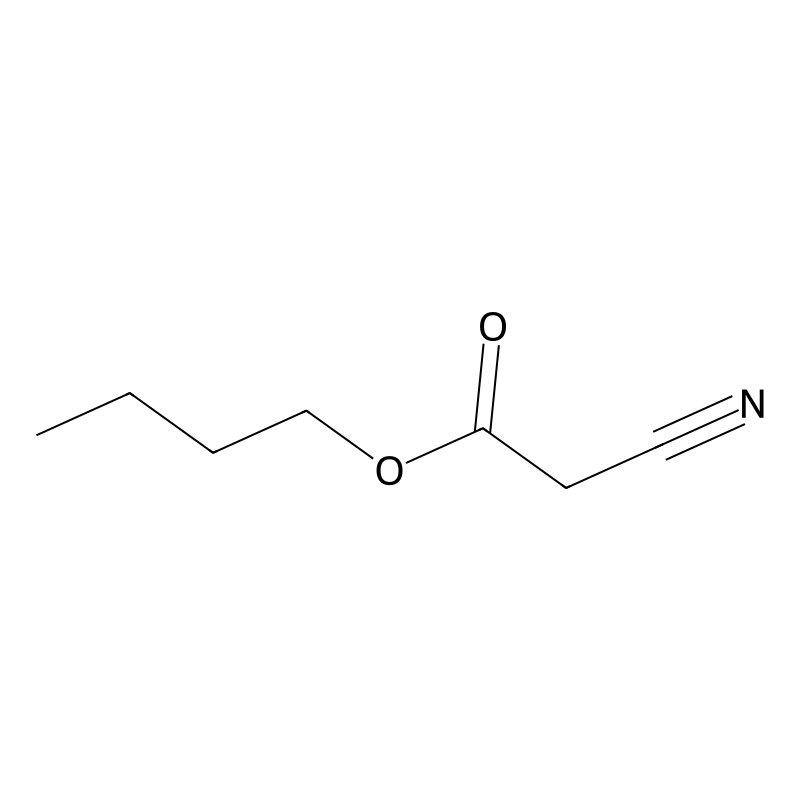

Butyl cyanoacetate, with the molecular formula C₇H₁₁NO₂ and a molecular weight of approximately 141.17 g/mol, is classified as an ester derived from cyanoacetic acid and butanol. Its structure features a cyano group (-C≡N) attached to an acetic acid moiety, making it a versatile intermediate in organic synthesis. The compound is typically a colorless to pale yellow liquid with low volatility and moderate solubility in organic solvents .

- Alkylation: It can undergo alkylation reactions when treated with alcohols in the presence of catalysts such as iridium or palladium .

- Condensation: The compound can react with aldehydes or ketones to form α-cyano esters, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .

- Hydrolysis: Under acidic or basic conditions, butyl cyanoacetate can hydrolyze to yield cyanoacetic acid and butanol.

Several methods exist for synthesizing butyl cyanoacetate:

- Esterification: The most common method involves the reaction of cyanoacetic acid with butanol in the presence of an acid catalyst.

- Direct Alkylation: Cyanoacetic acid can be directly alkylated using butanol under specific catalytic conditions.

- Transesterification: Butyl cyanoacetate can also be synthesized through transesterification reactions involving other cyanoacetates.

Butyl cyanoacetate finds utility in various fields:

- Organic Synthesis: It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

- Chemical Research: The compound is used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

- Material Science: Its derivatives may be explored for applications in polymer chemistry.

Several compounds share structural similarities with butyl cyanoacetate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl cyanoacetate | C₆H₈NO₂ | Lower boiling point; used similarly in synthesis |

| Methyl cyanoacetate | C₅H₇NO₂ | More volatile; often used in laboratory settings |

| tert-Butyl cyanoacetate | C₇H₁₁NO₂ | More sterically hindered; different reactivity profile |

Uniqueness of Butyl Cyanoacetate

Butyl cyanoacetate stands out due to its balance between reactivity and stability. Its longer butyl chain compared to ethyl or methyl esters provides unique solubility properties and reactivity patterns that are advantageous for specific synthetic pathways.

Early Developments in Cyanoacetate Chemistry

The discovery of butyl cyanoacetate is rooted in 19th-century advancements in nitrile and ester chemistry. Hermann Kolbe’s pioneering work on nitrile synthesis via alkyl halides and cyanide ions (Kolbe nitrile synthesis, 1848) laid the groundwork for later developments. By the early 20th century, esterification techniques enabled the production of cyanoacetic acid derivatives, including butyl cyanoacetate. The compound gained prominence post-1940s with the rise of cyanoacrylate adhesives, where it served as a key intermediate.

Evolution of Synthetic Methods

Initial synthesis routes involved the esterification of cyanoacetic acid with butanol under acidic conditions. For example, reacting cyanoacetic acid with excess butanol in the presence of sulfuric acid yielded butyl cyanoacetate with 85–95% efficiency. Later innovations, such as microwave-assisted Knoevenagel condensation, reduced reaction times from hours to minutes while maintaining high yields. These advancements underscored its industrial viability, particularly in medical adhesives and nanoparticle drug delivery systems.

Traditional Esterification Routes

Acid-Catalyzed Condensation of Cyanoacetic Acid with 1-Butanol

Traditional esterification methods for butyl cyanoacetate synthesis primarily rely on the direct condensation of cyanoacetic acid with 1-butanol under acidic conditions. This approach represents the most established route for producing cyanoacetic acid esters and follows the general Fischer esterification mechanism [1]. The reaction proceeds through a nucleophilic acyl substitution where the hydroxyl group of butanol attacks the carbonyl carbon of cyanoacetic acid, forming the ester bond with concurrent elimination of water.

The conventional process typically involves heating cyanoacetic acid with excess 1-butanol in the presence of an acid catalyst at elevated temperatures [2] [3]. The synthesis of tert-butyl cyanoacetate has been extensively documented, with yields reaching 86% when employing dicyclohexylcarbodiimide and dimethylaminopyridine as coupling reagents in dichloromethane at 0-20°C for 5 hours under inert atmosphere conditions [2]. These traditional methods require careful control of reaction parameters, including temperature, catalyst loading, and reactant ratios to achieve satisfactory conversion rates.

The stoichiometric approach often necessitates the use of Dean-Stark apparatus or similar water removal systems to drive the equilibrium toward product formation [1]. The reaction kinetics follow typical esterification patterns where higher temperatures generally increase reaction rates but may also promote side reactions and product degradation. Temperature optimization studies have shown that maintaining reaction temperatures between 130-140°C provides optimal balance between conversion rate and product quality [4].

Sulfuric Acid-Mediated Reaction Optimization

Sulfuric acid serves as one of the most commonly employed catalysts for butyl cyanoacetate synthesis due to its strong acidic nature and ability to activate the carboxylic acid functionality effectively [4] [5] [1]. The mechanism involves protonation of the carbonyl oxygen, making the carbon center more electrophilic and facilitating nucleophilic attack by the alcohol. Concentrated sulfuric acid typically represents 1-2% by weight of the total reaction mixture to achieve optimal catalytic activity.

Research has demonstrated that sulfuric acid-catalyzed esterification reactions achieve conversion rates exceeding 80% when properly optimized [4]. Critical parameters include maintaining precise acid concentration, as excessive amounts can lead to side reactions such as dehydration of the alcohol substrate or formation of colored impurities [6]. The catalyst loading optimization studies reveal that 1.5% w/w sulfuric acid provides the optimal balance between reaction rate and product purity [5].

Temperature control becomes particularly crucial in sulfuric acid-mediated reactions, as temperatures above 150°C can promote decomposition reactions and formation of undesired byproducts [4]. The reaction typically requires 5-10 hours for complete conversion at optimal conditions, with continuous water removal being essential for driving the equilibrium toward ester formation. Post-reaction neutralization and purification steps are necessary to remove residual acid catalyst and achieve the desired product purity.

Modern Catalytic Approaches

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis has emerged as a highly effective methodology for butyl cyanoacetate synthesis, particularly in alkylation reactions involving cyanoacetate anions [7] [8] [9]. This technique employs quaternary ammonium salts, typically tetrabutylammonium bromide, to facilitate the transfer of ionic species between aqueous and organic phases, enabling reactions under milder conditions with enhanced selectivity [7] [10].

The phase-transfer catalytic process involves the formation of lipophilic ion pairs between the quaternary ammonium cation and the cyanoacetate anion, allowing the nucleophile to enter the organic phase where it can react with alkyl halides [9]. Tetrabutylammonium bromide has demonstrated exceptional performance, requiring only catalytic amounts (typically 5-10 mol%) to achieve high yields under mild reaction conditions [7] [10]. The methodology shows remarkable scalability, with industrial applications successfully demonstrated at multigram scales [8].

Optimization parameters for phase-transfer catalysis include the selection of appropriate quaternary ammonium catalysts based on their C-number (total carbon atoms in alkyl chains) and q-value (calculated from reciprocals of carbon numbers), which determine their organophilicity and mass transfer characteristics [9]. For butyl cyanoacetate synthesis, catalysts with C-numbers between 16-32 typically provide optimal reactivity when the rate-determining step involves organic phase reactions [9]. The system demonstrates excellent functional group tolerance and can accommodate various electrophiles including alkyl, allyl, propargyl, and benzyl halides [7].

Solvent-Free and Green Chemistry Syntheses

Modern synthetic approaches increasingly emphasize environmentally benign methodologies that eliminate or minimize solvent usage while maintaining high efficiency and selectivity [11] [12]. Solvent-free synthesis of butyl cyanoacetate offers numerous advantages including reduced environmental impact, simplified product isolation, enhanced reaction rates, and elimination of solvent-related safety concerns [11].

Microwave-assisted solvent-free synthesis has demonstrated remarkable efficiency improvements, reducing reaction times by factors of 3-5 compared to conventional heating methods while maintaining comparable yields [13]. The microwave-mediated approach for butyl cyanoacrylate synthesis achieved 65% yield with significantly shortened reaction times, demonstrating the potential for similar improvements in cyanoacetate synthesis [13]. The elimination of organic solvents not only addresses environmental concerns but also simplifies downstream processing and reduces overall production costs.

Green chemistry implementations include the use of ionic liquids as both catalysts and reaction media, providing dual functionality while maintaining environmental compatibility [14] [15]. Imidazolium-based ionic liquids synthesized using microwave-assisted methods demonstrate reduced reaction times and energy consumption compared to conventional heating approaches [15]. These systems offer excellent recyclability, with catalysts maintaining high activity across multiple reaction cycles, thereby reducing waste generation and improving overall process sustainability [14].

Industrial-Scale Production Techniques

Batch vs. Continuous Flow Reactor Systems

Industrial production of butyl cyanoacetate employs both batch and continuous flow reactor configurations, each offering distinct advantages depending on production requirements and process specifications [16] [17] [18] [19]. Batch reactors provide exceptional versatility and are well-established in industrial settings, accommodating various unit operations including crystallization, liquid-liquid extraction, and storage functions in addition to chemical reactions [20].

Continuous flow reactors offer superior heat and mass transfer characteristics due to their high surface area to volume ratios, enabling more precise temperature control and reduced risk of hotspot formation [16] [17]. The linear flow design of continuous systems facilitates straightforward scaling for large-scale industrial applications, while the steady-state operation provides consistent product quality and reduced batch-to-batch variation [18] [19]. Flow reactors typically require smaller physical footprints compared to equivalent batch systems, offering significant advantages in terms of capital investment and operational flexibility [16].

Comparative analysis reveals that continuous flow systems achieve heat transfer coefficients approximately one order of magnitude higher than batch reactors, resulting in dramatically reduced temperature gradients between heating/cooling fluids and reaction mixtures [16]. This enhanced thermal management capability proves particularly beneficial for exothermic esterification reactions where precise temperature control directly impacts product quality and reaction selectivity. The steady-state nature of continuous operation also enables more accurate process monitoring and control compared to the transient conditions inherent in batch processing [19].

| Reactor Type | Heat Transfer | Temperature Control | Scalability | Footprint | Product Consistency |

|---|---|---|---|---|---|

| Batch | Moderate | Variable | Limited | Large | Variable |

| Continuous Flow | Excellent | Precise | High | Compact | Consistent |

Yield Optimization and Purity Control

Industrial-scale yield optimization requires systematic evaluation of multiple process parameters including temperature profiles, residence time distribution, catalyst loading, and reactant feed ratios [21] [22] [23]. Design of Experiments methodologies enable comprehensive optimization campaigns that identify optimal operating conditions while accounting for factor interactions that single-variable approaches often miss [22] [23].

Response surface methodology has proven particularly effective for esterification optimization, enabling visualization of parameter effects on both yield and product purity [21] [23]. Statistical analysis of experimental data typically reveals that higher temperatures, extended residence times, and optimized catalyst loading achieve maximum yields, though these conditions may also promote impurity formation requiring careful balance between throughput and product quality [21]. Multi-objective optimization approaches enable simultaneous consideration of yield, purity, and production rate to identify optimal operating windows for industrial applications [21].

Purity control strategies encompass both in-process monitoring and downstream purification techniques [24] [25]. Analytical control methods include continuous monitoring of critical quality attributes such as water content, residual catalyst levels, and impurity profiles throughout the reaction process [25]. Advanced purification approaches utilize crystallization optimization, where parameters such as cooling rate, seed crystal addition, and solvent selection directly impact final product purity [25]. Process mass intensity calculations demonstrate that optimized synthetic routes can achieve PMI values below 150 kg input per kg product, representing significant improvements in both environmental impact and economic efficiency [26].

| Property | Value | Reference Citations |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 141.17 | [1] [2] [3] |

| CAS Number | 5459-58-5 | [1] [2] [3] |

| Boiling Point (°C) | 230.7 (760 mmHg) | [1] [2] [3] [4] |

| Density (g/cm³) | 1.000-1.002 (20°C) | [2] [3] [5] |

| Refractive Index (n₂₀/D) | 1.425-1.429 (20°C) | [3] [4] [6] [7] |

| Flash Point (°C) | 87-91 | [6] [7] [8] |

| Melting Point (°C) | -80 | [5] |

| Vapor Density | 4.8 | [5] |

| pKa (predicted) | 3.06 ± 0.10 | [1] [4] [5] |

| Physical Form | Clear liquid | [1] [2] [6] |

| Color | Colorless to light yellow | [2] [6] |

| Water Solubility | Immiscible | [1] [4] [5] |

Additional thermal properties include a flash point ranging from 87 to 91°C [6] [7] [8], indicating moderate flammability characteristics that require appropriate safety precautions during handling and storage. The vapor density of 4.8 [5] suggests that vapors are significantly heavier than air, which has implications for ventilation requirements and safety protocols in laboratory and industrial settings.

Solubility Behavior in Organic and Aqueous Media

The solubility profile of butyl cyanoacetate demonstrates the compound's amphiphilic nature, with distinct preferences for different solvent systems. The compound exhibits complete immiscibility with water [1] [4] [5] [9] [10], forming distinct phase separations when contacted with aqueous solutions. This hydrophobic behavior stems from the dominant influence of the butyl chain and the overall molecular hydrophobicity, despite the presence of polar functional groups.

In contrast, butyl cyanoacetate demonstrates excellent solubility in organic solvents [10] [11], including alcohols such as methanol and ethanol [12] [11], which provide good miscibility for synthetic transformations. The compound shows high solubility in dichloromethane [8] [13], making it an excellent choice for extraction and purification processes. Acetonitrile compatibility [14] enables its use in polar aprotic reaction media, while acetone solubility [15] facilitates purification protocols.

Table 2: Solubility Behavior in Different Media

| Solvent Type | Solubility | Notes | Reference Citations |

|---|---|---|---|

| Water | Immiscible | Complete phase separation observed | [1] [4] [5] [9] [10] |

| Organic Solvents | High solubility | Miscible with most organic media | [10] [11] |

| Alcohols (Methanol, Ethanol) | Soluble | Good miscibility for synthesis reactions | [12] [11] |

| Dichloromethane | Highly soluble | Excellent solvent for extraction | [8] [13] |

| Acetonitrile | Soluble | Compatible for reaction media | [14] |

| Acetone | Soluble | Used in purification processes | [15] |

| Diethyl Ether | Soluble | Traditional organic solvent compatibility | [11] |

| Hexane | Limited solubility | Poor compatibility with nonpolar solvents | [16] |

| Dimethyl Sulfoxide | Soluble | Enhanced dissolution in polar aprotic media | [17] |

The solubility pattern reflects the molecule's balanced polarity, where the cyano and ester groups provide sufficient polarity for interaction with moderately polar solvents, while the butyl chain contributes to compatibility with less polar organic media. Limited solubility in hexane [16] demonstrates the compound's selectivity against purely nonpolar environments, while enhanced dissolution in dimethyl sulfoxide [17] indicates strong solvation by highly polar aprotic solvents.

Chemical Reactivity Profiles

Nucleophilic Attack at the Cyano Group

The cyano group in butyl cyanoacetate represents a highly electrophilic center that readily undergoes nucleophilic attack under appropriate conditions. The electron-withdrawing nature of the nitrile functionality [19] [20] creates a significant positive charge density on the carbon atom, making it susceptible to nucleophilic addition reactions. This reactivity pattern is fundamental to many synthetic transformations involving cyanoacetate derivatives.

Direct nucleophilic addition to the cyano carbon [19] [20] occurs readily with various nucleophiles under mild basic conditions at room temperature. The mechanism typically involves initial nucleophilic attack followed by protonation to yield the corresponding addition products. Knoevenagel condensation reactions [19] [20] [22] represent a particularly important class of transformations where the α-carbon undergoes deprotonation followed by aldol-type condensation with aldehydes or ketones.

The α-carbon acidity, with a predicted pKa of 3.06 ± 0.10 [1] [4] [5] [23], enables facile deprotonation under basic conditions, generating a stabilized carbanion that participates in various alkylation reactions [24] [22]. This enhanced acidity results from the combined electron-withdrawing effects of both the cyano group and the ester carbonyl, creating a highly activated methylene position.

Table 3: Chemical Reactivity Profiles

| Reaction Type | Mechanism | Typical Conditions | Reference Citations |

|---|---|---|---|

| Nucleophilic attack at cyano group | Direct nucleophilic addition to C≡N | Mild bases, room temperature | [19] [20] |

| Knoevenagel condensation | α-Carbon deprotonation followed by aldol-type condensation | Basic catalysts, elevated temperature | [19] [20] [22] |

| Alkylation reactions | Carbanion formation at α-position | Strong bases, inert atmosphere | [24] [22] |

| Ester hydrolysis (acidic) | Acid-catalyzed ester bond cleavage | Aqueous acid, 40-100°C | [25] [14] [26] [27] |

| Ester hydrolysis (basic) | Base-catalyzed saponification | Aqueous base, room temperature to 100°C | [26] [28] [29] [30] |

| Enzymatic hydrolysis | Esterase-mediated hydrolysis | Esterase enzyme, physiological conditions | [25] |

| Carbonylative α-arylation | Palladium-catalyzed coupling with aryl bromides | Pd catalyst, CO atmosphere, 140°C | [24] |

| Cyclization reactions | Intramolecular reactions forming heterocycles | Lewis acids or thermal activation | [22] [31] |

| Polymerization initiation | Anionic polymerization via weak bases | Trace moisture or weak nucleophiles | [20] [32] [33] [34] |

Advanced synthetic applications include palladium-catalyzed carbonylative α-arylation [24], where the compound undergoes coupling with aryl bromides under carbon monoxide atmosphere at elevated temperatures. Cyclization reactions [22] [31] utilizing both the cyano and ester functionalities enable the formation of complex heterocyclic structures through Lewis acid catalysis or thermal activation.

Ester Hydrolysis Kinetics and Mechanisms

The ester functionality in butyl cyanoacetate undergoes hydrolysis through multiple mechanistic pathways, each exhibiting distinct kinetic profiles and conditions. Acid-catalyzed hydrolysis [25] [14] [26] [27] proceeds through protonation of the carbonyl oxygen followed by nucleophilic attack by water, typically requiring temperatures between 40-100°C in aqueous acidic media.

Base-catalyzed saponification [26] [28] [29] [30] follows a different mechanistic pathway involving direct nucleophilic attack by hydroxide ion on the carbonyl carbon, proceeding efficiently under mild basic conditions from room temperature to 100°C. The kinetics of this reaction follow second-order behavior, depending on both ester concentration and hydroxide concentration [26].

Enzymatic hydrolysis using esterase [25] represents a biochemically relevant pathway that operates under physiological conditions. Studies demonstrate that the degradation follows a biphasic mechanism where initial surface hydrolysis occurs rapidly, followed by slower bulk polymer degradation. The process shows dependence on enzyme concentration, with threshold levels required for effective hydrolysis initiation.

The hydrolysis kinetics vary significantly with reaction conditions. Temperature dependence follows Arrhenius behavior, with activation energies typical of ester bond cleavage reactions [26] [27]. The pH optimum for minimum hydrolysis occurs around pH 4-5, where both acid and base-catalyzed pathways are minimized [26].

Computational Chemistry Insights

pKa Prediction and Electronic Structure Analysis

Computational chemistry calculations provide detailed insights into the electronic structure and acid-base properties of butyl cyanoacetate. Predictive algorithms estimate the pKa at 3.06 ± 0.10 [1] [4] [5] [23], confirming the highly acidic nature of the α-hydrogen due to the combined electron-withdrawing effects of the cyano and ester groups.

Electronic structure analysis reveals significant charge delocalization in the molecule, with the cyano group acting as a strong electron-acceptor and the ester carbonyl providing additional stabilization of anionic intermediates. Molecular surface calculations indicate a topological polar surface area of 50.09 Ų [35] [36], reflecting the compound's moderate polarity and potential for hydrogen bonding interactions.

The octanol/water partition coefficient (Log P) of 1.24 [16] [35] [36] indicates moderate lipophilicity, consistent with the observed solubility patterns in various media. Structural analysis identifies three hydrogen bond acceptors and zero hydrogen bond donors [35] [36], with four rotatable bonds [35] [36] providing conformational flexibility.

Table 4: Computational Chemistry Parameters

| Parameter | Value | Method/Source | Reference Citations |

|---|---|---|---|

| pKa (predicted) | 3.06 ± 0.10 | Predictive algorithms | [1] [4] [5] [23] |

| Log P (octanol/water) | 1.24 | Crippen method | [16] [35] [36] |

| Topological Polar Surface Area (TPSA) (Ų) | 50.09 | Molecular surface calculation | [35] [36] |

| Hydrogen Bond Acceptors | 3 | Structural analysis | [35] [36] |

| Hydrogen Bond Donors | 0 | Structural analysis | [35] [36] |

| Rotatable Bonds | 4 | Conformational analysis | [35] [36] |

| McGowan Characteristic Volume (mL/mol) | 118.31 | McGowan method | [16] |

| Critical Temperature (K) | 733.24 | Joback method | [16] |

| Critical Pressure (kPa) | 2862.74 | Joback method | [16] |

| Vapor Pressure (20°C) | Low (estimated) | Vapor pressure estimation | [16] |

| Standard Gibbs Free Energy of Formation (kJ/mol) | -92.68 | Joback method | [16] |

| Enthalpy of Formation (kJ/mol) | -267.73 | Joback method | [16] |

| Enthalpy of Vaporization (kJ/mol) | 50.81 | Joback method | [16] |

Thermodynamic property predictions using the Joback method [16] provide estimates for critical constants, with a critical temperature of 733.24 K and critical pressure of 2862.74 kPa. The enthalpy of formation (-267.73 kJ/mol) and enthalpy of vaporization (50.81 kJ/mol) reflect the compound's stability and intermolecular interactions.

Molecular Dynamics Simulations of Polymerization

Molecular dynamics simulations have provided crucial insights into the polymerization behavior of butyl cyanoacetate derivatives, particularly in the context of cyanoacrylate polymerization mechanisms [37] [32] [33] [34]. These computational studies reveal the binding energies and interaction patterns with various surfaces, including hydroxyapatite crystallographic planes [37].

Simulation studies of anionic polymerization [32] [33] [34] demonstrate that the process involves rapid chain growth initiated by weak nucleophiles or moisture. The polymerization mechanism proceeds through nucleophilic attack on the electron-deficient alkene, generating carbanionic intermediates that propagate through consecutive monomer additions.

Density functional theory calculations [32] reveal that site-specific branching initiation can be controlled through molecular design, with energy barriers favoring specific reaction pathways. The calculations show that activation energy differences of several orders of magnitude can direct polymerization toward desired structural outcomes.

Molecular dynamics simulations of polymer-surface interactions [37] indicate strong adsorption effects between cyanoacrylate polymers and various substrates, with hydrogen bonding playing a crucial role in adhesion mechanisms. The simulations successfully predict mechanical properties and radial distribution functions for polymer-substrate interfaces.

Physical Description

XLogP3

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 54 companies with hazard statement code(s):;

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Acetic acid, 2-cyano-, butyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.